1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene
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Overview
Description
1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxyethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with 2-(2-bromoethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-methylphenol} + \text{2-(2-bromoethoxy)ethanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromoethoxy group can be reduced to form the corresponding ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products include 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Products include 1-[2-(2-ethoxyethoxy)ethoxy]-4-methylbenzene.
Scientific Research Applications
1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation and reduction reactions, the functional groups on the benzene ring undergo changes in their oxidation states, leading to the formation of new products.
Comparison with Similar Compounds
1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene can be compared with other similar compounds such as:
1-[2-(2-chloroethoxy)ethoxy]-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-[2-(2-ethoxyethoxy)ethoxy]-4-methylbenzene: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
1-[2-(2-bromoethoxy)ethoxy]benzene: Lacks the methyl group, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it useful for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-10-2-4-11(5-3-10)14-9-8-13-7-6-12/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBWMDKWEUKHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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